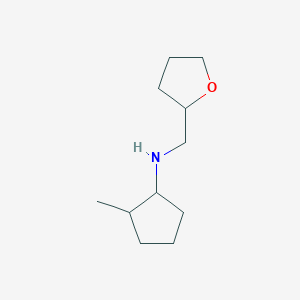
2-methyl-N-(oxolan-2-ylmethyl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-(oxolan-2-ylmethyl)cyclopentan-1-amine is a chemical compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol . This compound is characterized by the presence of a cyclopentane ring substituted with a methyl group and an oxolan-2-ylmethyl group attached to an amine nitrogen. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(oxolan-2-ylmethyl)cyclopentan-1-amine typically involves the following steps:
Formation of the Oxolan-2-ylmethyl Group: This can be achieved by reacting oxirane (ethylene oxide) with a suitable nucleophile to form the oxolan-2-ylmethyl group.
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(oxolan-2-ylmethyl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
2-Methyl-N-(oxolan-2-ylmethyl)cyclopentan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-(oxolan-2-ylmethyl)cyclopentan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
N-Methyl-2-[(oxolan-2-yl)methyl]cyclohexan-1-amine: Another similar compound with a cyclohexane ring and an additional methyl group on the nitrogen.
Uniqueness
2-Methyl-N-(oxolan-2-ylmethyl)cyclopentan-1-amine is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
2-methyl-N-(oxolan-2-ylmethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H21NO/c1-9-4-2-6-11(9)12-8-10-5-3-7-13-10/h9-12H,2-8H2,1H3 |
InChI Key |
XQPOJXURIYOBSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13274040.png)

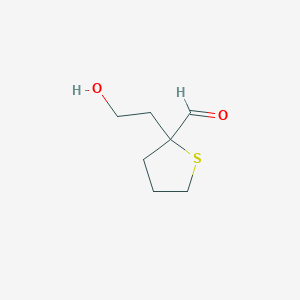
![4-{[(4-Chlorophenyl)methyl]amino}pentan-1-ol](/img/structure/B13274063.png)
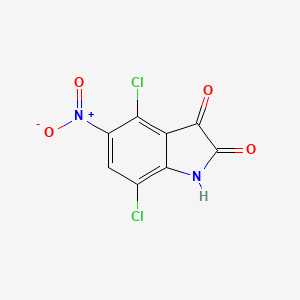
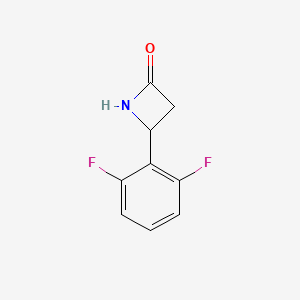
![Diethyl({3-[(3-methylcyclopentyl)amino]propyl})amine](/img/structure/B13274077.png)
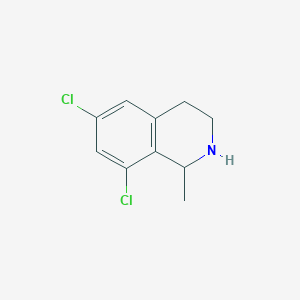
![5-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol](/img/structure/B13274089.png)
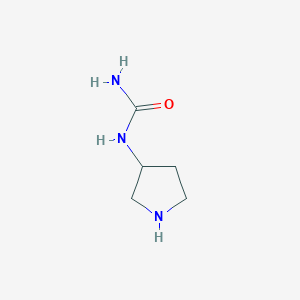
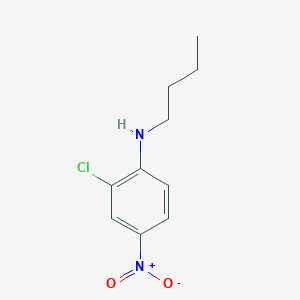
![1-[4-(Aminomethyl)phenyl]propan-2-one hydrochloride](/img/structure/B13274113.png)

![2-[(1-Benzothiophen-7-yl)amino]ethan-1-ol](/img/structure/B13274121.png)
